See also: Telotristat (has active moiety).
Telotristat etiprate
CAS No.: 1137608-69-5
Cat. No.: VC0548886
Molecular Formula: C36H35ClF3N7O6
Molecular Weight: 754.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1137608-69-5 |
---|---|
Molecular Formula | C36H35ClF3N7O6 |
Molecular Weight | 754.2 g/mol |
IUPAC Name | 2-benzamidoacetic acid;ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate |
Standard InChI | InChI=1S/C27H26ClF3N6O3.C9H9NO3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35);1-5H,6H2,(H,10,13)(H,11,12)/t20-,24+;/m0./s1 |
Standard InChI Key | XSFPZBUIBYMVEA-CELUQASASA-N |
Isomeric SMILES | CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O |
SMILES | CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O |
Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O |
Appearance | white solid powder |
Introduction
Telotristat etiprate is a small-molecule drug that serves as a prodrug for telotristat, which is a tryptophan hydroxylase (TPH) inhibitor. It is primarily used to treat carcinoid syndrome diarrhea, particularly in cases where symptoms are not adequately controlled by short-acting somatostatin analogs (SSAs) . Telotristat etiprate is administered orally and is known for its potential antiserotonergic activity, as it reduces peripheral serotonin production by inhibiting TPH, the rate-limiting enzyme in serotonin biosynthesis .
Mechanism of Action
Telotristat etiprate works by inhibiting tryptophan hydroxylase, an enzyme crucial for the biosynthesis of serotonin. By reducing serotonin levels, it alleviates symptoms associated with carcinoid syndrome, such as severe diarrhea . The active metabolite, telotristat, is significantly more potent than telotristat ethyl in inhibiting TPH, making it effective in managing serotonin-related gastrointestinal effects .
Clinical Use and Indications
Telotristat etiprate is used in combination with somatostatin analog therapy for the treatment of carcinoid syndrome diarrhea in adults whose symptoms are inadequately controlled by SSAs alone . It is administered orally, typically at a dose of 250 mg three times daily . The drug has been approved for use in several countries, including the United States and the UK, since 2017 .
Research Findings and Clinical Trials
Clinical trials have demonstrated the efficacy of telotristat etiprate in reducing the frequency of carcinoid syndrome diarrhea. A notable study published in the Journal of Clinical Endocrinology and Metabolism highlighted its effectiveness in managing symptoms not adequately controlled by SSAs . Further research is ongoing to explore its potential in other serotonin-related conditions.
Safety and Side Effects
While telotristat etiprate is generally well-tolerated, common side effects include nausea, headache, and increased liver enzymes. Serious side effects are rare but may include liver injury. Monitoring liver function is recommended during treatment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume